molecular formula C10H24O3Si B1612322 tert-Butyl(triethoxy)silane CAS No. 993-66-8

tert-Butyl(triethoxy)silane

Cat. No. B1612322
CAS RN: 993-66-8
M. Wt: 220.38 g/mol
InChI Key: ASEHKQZNVUOPRW-UHFFFAOYSA-N
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Description

Tert-Butyl(triethoxy)silane is a chemical compound with the IUPAC name tert-butyl (triethoxy)silane . It has a molecular weight of 220.38 and is characterized by its InChI code 1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 .


Synthesis Analysis

While specific synthesis methods for tert-Butyl(triethoxy)silane were not found in the search results, a related compound, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .


Molecular Structure Analysis

The tert-Butyl(triethoxy)silane molecule contains a total of 37 bonds, including 13 non-H bonds and 7 rotatable bonds . More detailed structural analysis would require specific experimental data or computational modeling .


Physical And Chemical Properties Analysis

Tert-Butyl(triethoxy)silane has a molecular weight of 220.38 . It is typically stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

Reducing Abilities and Hydrosilylation

Tris(alkylthio)silanes, including tert-Butyl(triethoxy)silane derivatives, have been identified as effective reducing agents for a variety of organic substrates through free radical mechanisms. They also serve as hydrosilylating agents for alkenes, demonstrating the utility of tert-butyl silanes in organic synthesis and materials science (Chatgilialoglu et al., 1992).

Surface Treatment and Modification

Tert-Butyl(triethoxy)silane-based polymers have been explored for the surface treatment of inorganic particles and metals. These macromolecular silane coupling agents exhibit excellent dispersibility in organic media, significantly enhancing the interaction between inorganic surfaces and organic polymers (Yamamoto & Ohata, 1996).

Inorganic-Organic Layered Materials

The hydrolysis and polycondensation of triethoxy(alkyl)silanes, including variants of tert-Butyl(triethoxy)silane, have been utilized to create inorganic-organic layered materials with ordered structures. These materials find applications in catalysis, separation technologies, and as precursors for advanced functional materials (Shimojima, Sugahara, & Kuroda, 1997).

Polymer Chemistry and Material Science

Tert-Butyl(triethoxy)silane and its derivatives have been pivotal in developing novel polymers and enhancing the properties of existing materials. For instance, the synthesis and application of novel silane coupling agents that function as initiators in polymerization processes demonstrate the compound's critical role in creating new polymeric materials with desirable properties and functionalities (Ma et al., 2016).

Future Directions

While specific future directions for tert-Butyl(triethoxy)silane were not found in the search results, the synthesis and application of related tert-butyl compounds in the development of new silane coupling agents suggest potential areas of future research .

properties

IUPAC Name

tert-butyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEHKQZNVUOPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C(C)(C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619569
Record name tert-Butyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl(triethoxy)silane

CAS RN

993-66-8
Record name tert-Butyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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